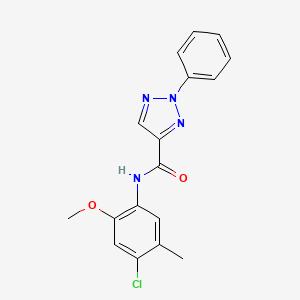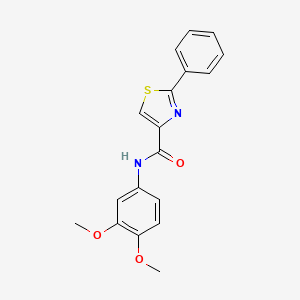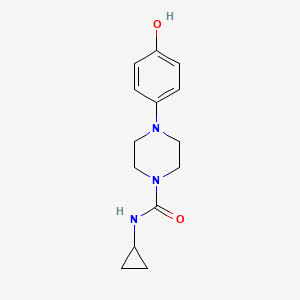![molecular formula C15H20N2O3 B7545841 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and proliferation in B-cell malignancies. Additionally, TAK-659 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, making it an attractive candidate for drug development. However, one of the limitations of using TAK-659 is its solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in scientific research. One direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Another direction is the use of TAK-659 in combination with other drugs to enhance its efficacy. Additionally, TAK-659 can be used as a tool compound to study the role of BTK in various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves a multi-step process. The starting material for the synthesis is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate, which is further reacted with ethyl chloroformate to form the final product, this compound.
Applications De Recherche Scientifique
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been extensively used in scientific research due to its ability to inhibit BTK. BTK is an enzyme that plays a crucial role in B-cell receptor signaling and is a therapeutic target for various diseases, including B-cell malignancies and autoimmune diseases. TAK-659 has been shown to be a potent and selective inhibitor of BTK, making it an attractive candidate for drug development.
Propriétés
IUPAC Name |
1-[4-(3-methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-5-13(10-14(11)20-3)15(19)17-8-6-16(7-9-17)12(2)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFKSFYDXXLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)


![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)

![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)
